2-Hexene, 5,5-dimethyl-, (Z)-
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Overview
Description
2-Hexene, 5,5-dimethyl-, (Z)- is an organic compound with the molecular formula C8H16 and a molecular weight of 112.2126 g/mol . It is a stereoisomer of 2-Hexene, 5,5-dimethyl-, (E)-, and is also known by other names such as cis-5,5-Dimethyl-2-Hexene and (2Z)-5,5-Dimethyl-2-hexene . This compound is characterized by the presence of a double bond between the second and third carbon atoms, with the two methyl groups on the fifth carbon atom positioned on the same side of the double bond, giving it the (Z)-configuration.
Preparation Methods
The synthesis of 2-Hexene, 5,5-dimethyl-, (Z)- can be achieved through various synthetic routes. One common method involves the selective hydrogenation of 5,5-dimethyl-1,3-hexadiene using a suitable catalyst under controlled conditions to obtain the desired (Z)-isomer . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-Hexene, 5,5-dimethyl-, (Z)- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the double bond into a single bond, yielding the corresponding alkane.
Common reagents and conditions used in these reactions include hydrogen gas with palladium or platinum catalysts for reduction, and peracids or osmium tetroxide for oxidation . Major products formed from these reactions include epoxides, diols, and alkanes .
Scientific Research Applications
2-Hexene, 5,5-dimethyl-, (Z)- has various applications in scientific research, including:
Chemistry: It is used as a model compound in studies of stereochemistry and reaction mechanisms.
Medicine: Research into its potential therapeutic applications and its role in drug development is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 2-Hexene, 5,5-dimethyl-, (Z)- exerts its effects depends on the specific reaction or application. In oxidation reactions, for example, the compound undergoes a concerted reaction with a four-part, circular transition state, resulting in the formation of epoxides or diols . The molecular targets and pathways involved vary depending on the specific chemical or biological context .
Comparison with Similar Compounds
2-Hexene, 5,5-dimethyl-, (Z)- can be compared with its stereoisomer, 2-Hexene, 5,5-dimethyl-, (E)-, which has the same molecular formula but a different spatial arrangement of atoms . Other similar compounds include 2-Hexene, 4,5-dimethyl-, (Z)- and 2-Hexene, 4,5-dimethyl-, (E)- . The uniqueness of 2-Hexene, 5,5-dimethyl-, (Z)- lies in its specific (Z)-configuration, which can lead to different chemical and physical properties compared to its (E)-isomer and other related compounds .
Properties
CAS No. |
39761-61-0 |
---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
(Z)-5,5-dimethylhex-2-ene |
InChI |
InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h5-6H,7H2,1-4H3/b6-5- |
InChI Key |
NWZJLSKAFZXSQH-WAYWQWQTSA-N |
Isomeric SMILES |
C/C=C\CC(C)(C)C |
Canonical SMILES |
CC=CCC(C)(C)C |
Origin of Product |
United States |
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